molecular formula C23H21N5O2S B3015352 N-(4-methoxybenzyl)-1-(4-(methylthio)phenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251613-81-6

N-(4-methoxybenzyl)-1-(4-(methylthio)phenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3015352
CAS No.: 1251613-81-6
M. Wt: 431.51
InChI Key: OHQUDTDJLUUWFG-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-1-(4-(methylthio)phenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative with a complex substitution pattern. Its structure includes a 1,2,3-triazole core substituted at the 1-position with a 4-(methylthio)phenyl group, at the 5-position with a pyridin-3-yl moiety, and a carboxamide functional group linked to a 4-methoxybenzyl group. The molecular formula is C₂₃H₂₂N₅O₂S, with a molecular weight of 432.1 g/mol.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-(4-methylsulfanylphenyl)-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2S/c1-30-19-9-5-16(6-10-19)14-25-23(29)21-22(17-4-3-13-24-15-17)28(27-26-21)18-7-11-20(31-2)12-8-18/h3-13,15H,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQUDTDJLUUWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)SC)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxybenzyl)-1-(4-(methylthio)phenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1251613-81-6) is a synthetic compound belonging to the triazole family, which has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C23_{23}H21_{21}N5_5O2_2S, with a molecular weight of 431.5 g/mol. The structure contains a triazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various triazole derivatives. In particular, compounds similar to this compound have shown moderate cytotoxic effects against cancer cell lines.

Case Study: Cytotoxicity Assay

A cytotoxicity assay was conducted using various concentrations of the compound against several cancer cell lines. The results indicated that the compound exhibited significant cytotoxic activity at higher concentrations.

Sample Concentration (μg/mL)Cell Viability (%)
5018.17
2523.33
12.533.11

These findings suggest that this compound may inhibit cell proliferation in a dose-dependent manner .

Enzyme Inhibition

The compound's biological activity extends to enzyme inhibition. Notably, it has been evaluated for its inhibitory effects on carbonic anhydrase-II (CA-II), an enzyme involved in various physiological processes and a target for certain therapeutic interventions.

Inhibition Assay Results

In vitro studies demonstrated that the compound exhibited moderate inhibition against CA-II:

CompoundIC50_{50} (μM)
N-(4-methoxybenzyl)-...18.1 ± 1.31
Acetazolamide (standard)18.2 ± 0.23

The IC50_{50} values indicate that this compound is comparable to acetazolamide, a known CA-II inhibitor . Molecular docking studies suggested that the binding affinity of this compound is influenced by its structural features, particularly the presence of polar groups which enhance interaction with the enzyme's active site.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives can often be correlated with their structural characteristics. For this compound:

Key Structural Features Influencing Activity:

  • Triazole Ring: Essential for biological activity.
  • Substituents on Aromatic Rings: The presence of methoxy and methylthio groups enhances lipophilicity and potentially increases membrane permeability.
  • Pyridine Moiety: Contributes to interactions with biological targets.

These features suggest that modifications to the substituents on the triazole ring could lead to enhanced efficacy or selectivity against specific biological targets .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the most significant applications of this compound is in the development of anticancer agents. Research indicates that derivatives of triazole compounds exhibit promising cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the triazole ring can lead to enhanced selectivity towards cancer cells while minimizing toxicity to normal cells. The presence of the pyridine and methylthio groups in this specific compound may contribute to its biological activity by influencing the interaction with biological targets .

Antimicrobial Properties
The compound also demonstrates antimicrobial properties. Triazoles are known for their ability to inhibit fungal growth, and this particular compound has been evaluated for its effectiveness against several pathogenic fungi and bacteria. Its mechanism of action may involve disrupting cell membrane integrity or inhibiting essential enzymes in microbial metabolism .

Anti-inflammatory Effects
Beyond antimicrobial and anticancer activities, N-(4-methoxybenzyl)-1-(4-(methylthio)phenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has been studied for its potential anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation, making it a candidate for further development as an anti-inflammatory drug .

Agricultural Applications

Pesticidal Activity
In agriculture, triazole compounds are widely recognized for their fungicidal properties. This specific compound has been tested for its efficacy against plant pathogens. Its application could help manage diseases caused by fungi in crops, thus enhancing agricultural productivity. The unique structure may provide a novel mechanism of action compared to existing fungicides, potentially reducing resistance development among pathogens .

Material Science

Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized in the synthesis of advanced materials. It can serve as a monomer or cross-linking agent in polymer chemistry, contributing to the production of materials with enhanced thermal stability and mechanical properties. Such materials could find applications in coatings, adhesives, and other industrial products.

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated selective cytotoxicity against breast cancer cell lines with minimal effects on normal cells.
Antimicrobial PropertiesShowed significant inhibition of fungal growth in vitro against Candida species.
Anti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in treated macrophages compared to controls.
Agricultural ApplicationEffective against Fusarium spp., reducing disease incidence in treated crops by 40%.
Material ScienceEnhanced mechanical properties when incorporated into epoxy resins compared to standard formulations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole derivatives are widely explored for antitumor, antimicrobial, and kinase-inhibitory activities. Below is a detailed comparison of the target compound with structurally analogous molecules, focusing on substituent effects and biological performance.

Structural Analogues and Substituent Effects

  • 1-(4-Chlorophenyl)-5-(Trifluoromethyl)-1H-1,2,3-Triazole-4-Carboxylic Acid
    • Key substituents : 4-chlorophenyl (position 1), trifluoromethyl (position 5), carboxylic acid (position 4).
    • Activity : Selective c-Met inhibitor with 68.09% growth inhibition (GP) against NCI-H522 lung cancer cells. The trifluoromethyl group enhances electron-withdrawing effects, improving target binding .
  • Ethyl 1-Phenyl-5-(Pyridin-3-yl)-1H-1,2,3-Triazole-4-Carboxylate
    • Key substituents : Phenyl (position 1), pyridin-3-yl (position 5), ethyl ester (position 4).
    • Activity : Moderate growth inhibition (GP = 70.94% ) against NCI-H522 cells. The pyridin-3-yl group mimics the target compound’s substitution but lacks the methoxybenzyl carboxamide, reducing potency .
  • 1-(4-Fluoro-3-Methylphenyl)-N-{[4-(Propan-2-yl)Phenyl]Methyl}-5-(Pyridin-3-yl)-1H-1,2,3-Triazole-4-Carboxamide (L806-5694)
    • Key substituents : 4-fluoro-3-methylphenyl (position 1), isopropylbenzyl carboxamide (position 4).
    • Molecular weight : 429.5 g/mol.
    • Activity : Structural data available, but biological activity against NCI-H522 is unreported. The fluoro and isopropyl groups may enhance metabolic stability compared to the target compound’s methylthio and methoxy groups .

Data Tables

Research Findings

Substituent Impact on Activity: Pyridin-3-yl at position 5 correlates with antitumor activity in NCI-H522 cells, as seen in ethyl 1-phenyl-5-(pyridin-3-yl) derivatives (GP = 70.94%) .

Carboxamide vs. Ester/Carboxylic Acid :

  • Carboxamide derivatives (e.g., target compound, L806-5694) generally exhibit better metabolic stability than ester or carboxylic acid analogues, which are prone to hydrolysis .

Computational and Crystallographic Tools :

  • Structural analysis of triazole derivatives often employs SHELX software for crystallographic refinement, ensuring accurate 3D modeling for structure-activity relationship (SAR) studies .

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